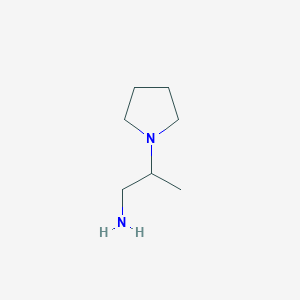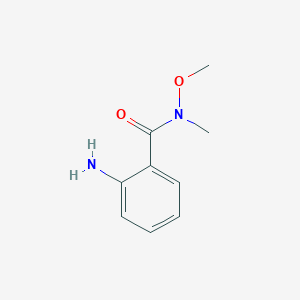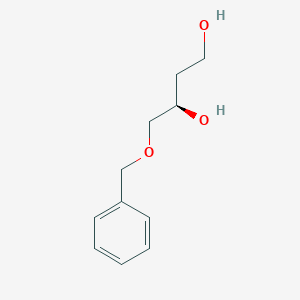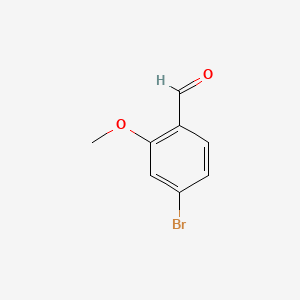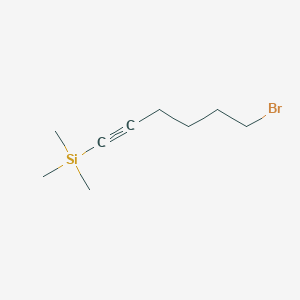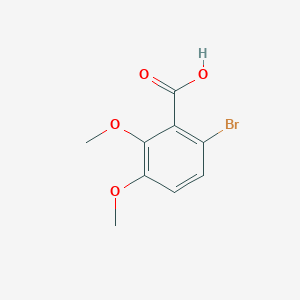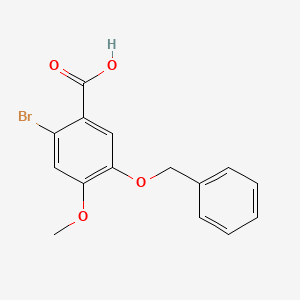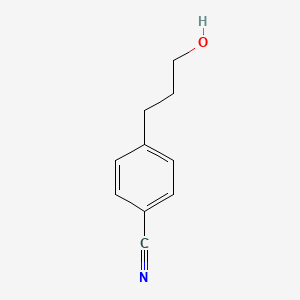
4-(3-Hydroxypropyl)benzonitrile
Vue d'ensemble
Description
The compound "4-(3-Hydroxypropyl)benzonitrile" is not directly mentioned in the provided papers, but the papers do discuss various benzonitrile derivatives with different substituents and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies provide insights into the chemistry of benzonitrile derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzonitrile derivatives is a topic of interest due to their potential biological activities and applications in material science. For instance, a novel series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles were synthesized using structure-based design, which showed selective inhibition of farnesyltransferase . Another study reported the synthesis of luminescent benzonitrile derivatives with bent-core structures, which were characterized by spectral techniques . Additionally, asymmetric synthesis of halo-benzyloxy butyronitriles, which are precursors for β-hydroxy-α-amino acids, was achieved through a Strecker-type reaction . These examples demonstrate the diverse synthetic routes and methodologies employed to create benzonitrile derivatives with specific functional groups.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is crucial for their biological activity and material properties. Single crystal X-ray analysis revealed that certain benzonitrile derivatives possess non-planar unsymmetrical bent structures with nonconventional H-bond interactions, which explains their liquid crystalline phase . Another study determined the molecular and crystal structures of a hydroxy derivative of a cyclohexanone compound, which showed that the molecules are linked by hydrogen bonds . These findings highlight the importance of molecular structure in determining the properties of benzonitrile derivatives.
Chemical Reactions Analysis
Benzonitrile derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, 3-hydroxypyridine, a related compound, undergoes 1,3-dipolar and Michael addition reactions, which can be thermally reversed . Substituted benzonitrile oxides react with the enolate ion of acetaldehyde to form hydroxyisoxazolines, which can be converted into isoxazoles . These reactions showcase the reactivity of the benzonitrile moiety and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure and substituents. The luminescent properties of certain benzonitrile derivatives were investigated, showing good blue emission, which is valuable for optoelectronic applications . The electrochemical study of one such derivative revealed a band gap of 1.89 eV, with specific HOMO and LUMO energy levels . These properties are essential for understanding the behavior of benzonitrile derivatives in various environments and their suitability for different applications.
Applications De Recherche Scientifique
1. Dermatological Applications
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a compound related to 4-(3-Hydroxypropyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist. It demonstrates potential for sebum control and treatment of androgenetic alopecia. This compound is designed to minimize systemic side effects and reduce potential phototoxicity (Li et al., 2008).
2. Corrosion Inhibition
Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is supported by various methods, including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (Chaouiki et al., 2018).
3. Photoexcitation Studies
The molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile has been determined using time-resolved X-ray diffraction. This research provides insight into the structural changes in benzonitrile derivatives upon photoexcitation, which is relevant for understanding intramolecular charge transfer states (Techert & Zachariasse, 2004).
4. Liquid Crystalline Behavior
New luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, structurally similar to 4-(3-Hydroxypropyl)benzonitrile, have been synthesized and characterized. Their liquid crystalline behavior and photophysical properties, such as blue light emission, have been studied, indicating potential applications in material science (Ahipa et al., 2014).
5. Cancer Research
A family of Iron(II)-Cyclopentadienyl compounds, including derivatives of benzonitrile, have shown strong activity against colorectal and triple-negative breast cancer cells. The structure of the benzonitrile ligand appears to influence the biological activity of these compounds, suggesting their potential in cancer therapy (Pilon et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-hydroxypropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYBKFKTWXZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454565 | |
| Record name | 4-(3-hydroxypropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)benzonitrile | |
CAS RN |
83101-12-6 | |
| Record name | 4-(3-hydroxypropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


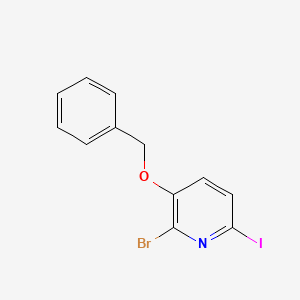
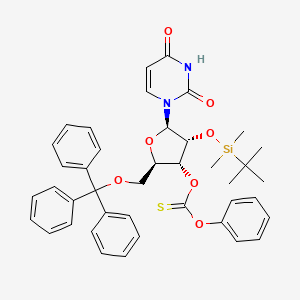
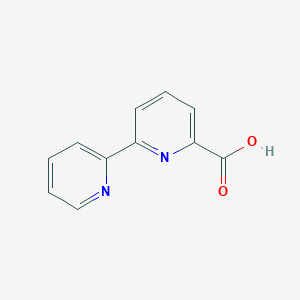
![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)
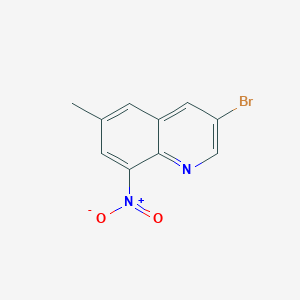
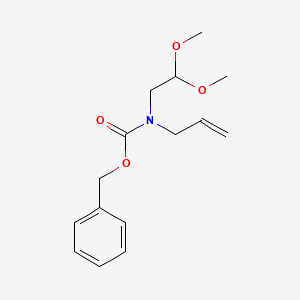
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)
